2-Phenyl-morpholine-3-carboxylic acid is an organic compound characterized by its unique morpholine ring structure, which is substituted with a phenyl group and a carboxylic acid functional group. The molecular formula for this compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. This compound is significant in various fields of chemistry due to its structural properties and potential applications in medicinal chemistry and organic synthesis.
The compound can be synthesized through various chemical reactions involving morpholine derivatives. It has been studied for its biological activities and as a building block in organic synthesis, making it an important subject of research in both academic and industrial chemistry.
2-Phenyl-morpholine-3-carboxylic acid belongs to the class of morpholine derivatives, which are cyclic compounds containing a morpholine ring. This compound can be classified under:
The synthesis of 2-Phenyl-morpholine-3-carboxylic acid can be achieved through several methods, including:
The molecular structure of 2-Phenyl-morpholine-3-carboxylic acid features a morpholine ring (a six-membered ring containing one nitrogen atom) with a phenyl group attached at one position and a carboxylic acid group at the third position.
2-Phenyl-morpholine-3-carboxylic acid can undergo several types of chemical reactions:
The mechanism by which 2-Phenyl-morpholine-3-carboxylic acid exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors in biological systems. The carboxylic acid group can participate in hydrogen bonding, influencing the binding affinity to target proteins.
2-Phenyl-morpholine-3-carboxylic acid has several notable applications:
The morpholine ring (1-oxa-4-azacyclohexane) emerged as a privileged scaffold in medicinal chemistry following its commercial availability in the 1930s. By 2003, over 100 FDA-approved drugs incorporated this heterocycle, spanning antidepressants (reboxetine, 1997), antibacterials (linezolid), anticancer agents, and CNS therapeutics [8]. The ring's distinct physicochemical properties—moderate basicity (pKa ≈8.4), balanced lipophilicity, and chair-like conformation—enable precise modulation of drug-like properties. Critically, morpholine derivatives exhibit enhanced blood-brain barrier (BBB) penetration due to optimal passive diffusion characteristics (molecular weight <400 Da, moderate H-bonding capacity) [1]. This facilitates CNS targeting, as evidenced by drugs like aprepitant (2003), an antiemetic acting via neurokinin-1 receptor antagonism [1] [8].
The ring's metabolic versatility further underpins its utility. Oxidative degradation yields nontoxic metabolites, while its oxygen and nitrogen atoms serve as hydrogen-bond acceptors/donors for target engagement. For example, in cannabinoid receptor modulators, the N-morpholinoethyl moiety occupies hydrophobic pockets via arene-H interactions with residues like Trp194 [1]. Table 1 highlights key morpholine-containing drugs and their therapeutic applications:
Table 1: Clinically Approved Morpholine-Containing Drugs
Drug (Year) | Therapeutic Class | Key Target/Mechanism |
---|---|---|
Reboxetine (1997) | Antidepressant | Norepinephrine reuptake inhibitor |
Aprepitant (2003) | Antiemetic | NK1 receptor antagonist |
Linezolid (2000) | Antibacterial | 50S ribosomal subunit binder |
Timolol (1978) | Antiglaucoma/antihypertensive | β-adrenergic receptor blocker |
Fenpropimorph | Agrochemical fungicide | Sterol biosynthesis inhibitor |
2-Phenyl-morpholine-3-carboxylic acid (CAS: 50784-55-9, C₁₂H₁₅NO₃) represents a structurally refined subclass where stereochemistry and appended functional groups enable targeted biological interactions. The core pharmacophore integrates three critical elements: (1) a morpholine ring providing conformational flexibility and solubility, (2) a C2-phenyl group enabling π-π stacking with aromatic residues in binding pockets, and (3) a C3-carboxylic acid serving as a hydrogen-bond donor/acceptor or metal-chelating moiety [3] [4]. This trifunctional architecture aligns with pharmacophore modeling principles, where "ensemble steric/electronic features ensure optimal supramolecular interactions" [4].
The carboxylic acid moiety distinguishes it from simpler N-aryl morpholines. As a bioisostere, it mimics endogenous carboxylate-bearing metabolites (e.g., GABA, glutamate), potentially enhancing affinity for enzymes or receptors recognizing anionic substrates. Additionally, the stereogenic centers at C2 and C3 allow for diastereoselective synthesis, enabling exploration of stereospecific bioactivity—a strategy validated in natural products like chelonin C (anti-inflammatory marine alkaloid) [8]. The compound's emergence reflects a broader trend in medicinal chemistry: leveraging chiral, multifunctional heterocycles to address complex diseases like CNS disorders and antibiotic resistance [1] [9].
Table 2: Stereochemical Configurations of 2-Phenyl-morpholine-3-carboxylic Acid
Stereoisomer | Relative Configuration | Biological Relevance |
---|---|---|
(2R,3S)-isomer | trans | Enhanced enzyme inhibition (hypothetical) |
(2S,3R)-isomer | trans | Unknown activity |
cis-isomers | cis | Potential for distinct target engagement |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1